3-(5-Methylthiophen-2-YL)benzoic acid
Overview
Description
3-(5-Methylthiophen-2-YL)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a thiophene ring. The compound has a molecular formula of C12H10O2S and a molecular weight of 218.27 g/mol . It is characterized by the presence of a benzoic acid moiety attached to a thiophene ring, which is further substituted with a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylthiophen-2-YL)benzoic acid typically involves the following steps:
Thiophene Synthesis: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.
Methylation: The thiophene ring is then methylated at the 5-position using methyl iodide in the presence of a base such as potassium carbonate.
Benzoic Acid Attachment: The methylated thiophene is then coupled with a benzoic acid derivative through a Suzuki coupling reaction, using a palladium catalyst and a base such as sodium carbonate in a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylthiophen-2-YL)benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine gas.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(5-Methylthiophen-2-YL)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(5-Methylthiophen-2-YL)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methylthiophen-2-yl)propanoic acid
- 3-(5-Methylthiophen-2-yl)propiolic acid
- 3-(5-Methylthiophen-2-yl)benzoic acid methyl ester
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoic acid moiety with a methyl-substituted thiophene ring makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(5-methylthiophen-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-5-6-11(15-8)9-3-2-4-10(7-9)12(13)14/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCABPDQBAMLFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618672 | |
Record name | 3-(5-Methylthiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177735-12-5 | |
Record name | 3-(5-Methylthiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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